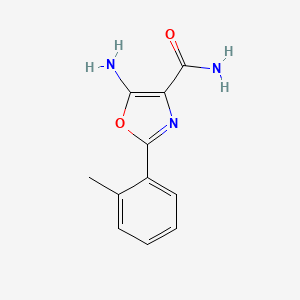

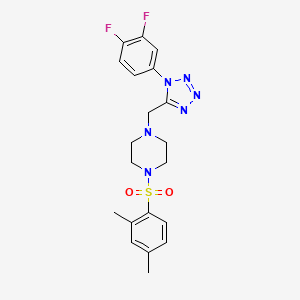

![molecular formula C13H14N2O3 B2492508 1-[(4-乙基苯氧基)甲基]-1H-吡唑-3-羧酸 CAS No. 1006487-25-7](/img/structure/B2492508.png)

1-[(4-乙基苯氧基)甲基]-1H-吡唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, known for its diverse chemical reactions and potential in various fields due to its unique structural properties. Pyrazoles are heterocyclic aromatic compounds, featuring a 5-membered ring with two adjacent nitrogen atoms, which have been extensively studied for their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. An improved synthesis method for pyrazole derivatives demonstrated a significant yield increase, using ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, achieving a yield up to 97.1% (Dong, 2011).

Molecular Structure Analysis

Pyrazole derivatives' molecular structure is often determined through spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies provide unambiguous structure determination, revealing key features like intermolecular hydrogen bond interactions and conformational stability (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole compounds undergo various chemical reactions, including functionalization, cyclocondensation, and substitution. Functionalization reactions of pyrazole carboxylic acid and acid chloride with aminophenols lead to N-(hydroxyphenyl)-pyrazole carboxamides in good yields, demonstrating the versatility of pyrazole derivatives in forming new compounds (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystalline structure, often determined by single-crystal X-ray analysis, reveals detailed information about the molecular conformation and intermolecular interactions that influence the physical properties of these compounds.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties due to the presence of nitrogen atoms in the ring, which affects their reactivity and interaction with other molecules. These compounds are known for their ability to participate in hydrogen bonding and π-π interactions, contributing to their stability and reactivity in chemical reactions.

- Improved synthesis and yield of pyrazole derivatives (Dong, 2011).

- Molecular structure determination using spectroscopic methods and X-ray diffraction (Naveen et al., 2021).

- Functionalization reactions of pyrazole carboxylic acids (Yıldırım & Kandemirli, 2006).

科学研究应用

结构和光谱研究

1-[(4-乙基苯氧基)甲基]-1H-吡唑-3-羧酸及其衍生物已广泛研究其结构和光谱特性。例如,对类似化合物5-甲基-1-苯基-1H-吡唑-4-羧酸的研究通过实验和理论研究,包括密度泛函理论(DFT)分析和NMR光谱学 (Viveka et al., 2016),揭示了一些见解。

官能化反应

该化合物的衍生物用于官能化反应,例如将1H-吡唑-3-羧酸转化为各种N-(羟基苯基)-1H-吡唑-3-羧酰胺,这在合成多样有机化合物中具有重要意义 (Yıldırım & Kandemirli, 2006)。

作为受体拮抗剂的作用

该化合物的一些衍生物已被设计并评估为受体拮抗剂,表明在制药研究中具有潜在应用 (Harper et al., 1994)。

生长素活性和农业应用

研究还探讨了从吡唑-3-羧酸衍生的化合物的生长素活性,表明在农业中具有潜在用途,例如生长调节或作为除草剂 (Yue et al., 2010)。

合成改进

有关与所讨论化合物密切相关的吡唑-4-羧酸合成的改进已被报道。这包括优化反应条件以提高产率,这对于工业规模生产至关重要 (Dong, 2011)。

抗白血病活性

一些衍生物已被研究其抗白血病活性,显示在新治疗剂开发中具有潜力 (Shealy & O'dell, 1971)。

配位聚合物

研究了吡唑-羧酸衍生物在构建配位聚合物中的应用,特别是与锌和镉等金属一起。这些材料在催化、气体储存和分离等领域有应用 (Cheng et al., 2017)。

未来方向

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

属性

IUPAC Name |

1-[(4-ethylphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-10-3-5-11(6-4-10)18-9-15-8-7-12(14-15)13(16)17/h3-8H,2,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUNMMRCPOIZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

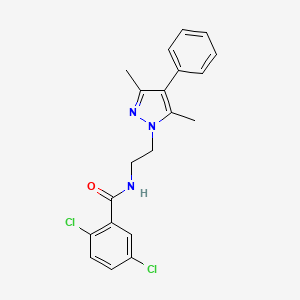

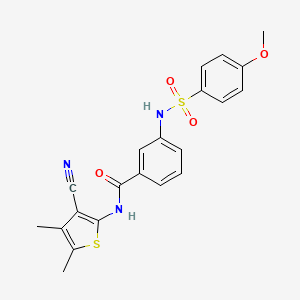

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

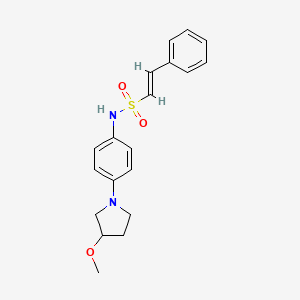

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

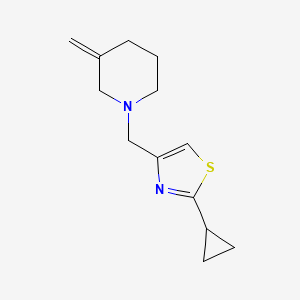

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

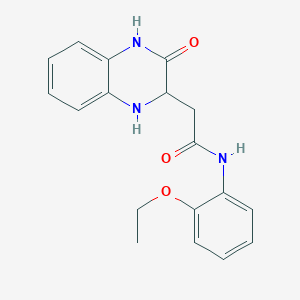

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)